4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid
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Overview
Description
4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an ethylbenzyl group attached to the amino group and a carboxylic acid functional group at the 5-position of the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Introduction of the Ethylbenzyl Group: The ethylbenzyl group can be introduced via a nucleophilic substitution reaction where the amino group of the pyrazole reacts with an ethylbenzyl halide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve halides and bases under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methoxybenzoic acid: Similar in structure but lacks the pyrazole ring.
Methyl 4-amino-2-methoxybenzoate: Similar functional groups but different core structure.
Uniqueness
4-[(4-Ethylbenzyl)amino]-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to its specific combination of functional groups and the presence of the pyrazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C14H17N3O2 |
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Molecular Weight |
259.30 g/mol |
IUPAC Name |
4-[(4-ethylphenyl)methylamino]-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C14H17N3O2/c1-3-10-4-6-11(7-5-10)8-15-12-9-16-17(2)13(12)14(18)19/h4-7,9,15H,3,8H2,1-2H3,(H,18,19) |
InChI Key |
BIIARXUGYHKYKR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC2=C(N(N=C2)C)C(=O)O |
Origin of Product |
United States |
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